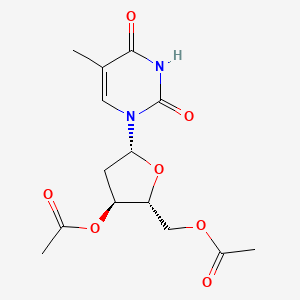

Thymidine 3',5'-diacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBNBFNSBMXID-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6979-97-1 | |

| Record name | Thymidine, 3′,5′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6979-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Direct Acetylation of Thymidine (B127349)

The synthesis of Thymidine 3',5'-diacetate is most commonly achieved through the direct acetylation of thymidine. This process serves as a crucial primary step in many synthetic pathways, effectively protecting the primary and secondary hydroxyl groups of the sugar moiety. This protection allows for subsequent, selective modifications at other positions of the nucleoside, such as the thymine (B56734) base or the sugar ring itself.

Reaction Conditions and Reagents for Esterification

The esterification of thymidine to form its diacetate derivative is a standard procedure in organic chemistry. The reaction typically involves treating thymidine with an acetylating agent in the presence of a suitable solvent and sometimes a catalyst. Acetic anhydride (B1165640) is a widely used reagent for this purpose due to its high reactivity and the straightforward nature of the reaction.

In a common laboratory-scale synthesis, the hydroxyl groups of thymidine are protected by esterification using an excess of acetic anhydride. The reaction can be conducted in a reflux apparatus. For instance, a molar ratio of 1:10 between thymidine and acetic anhydride has been documented for this conversion. The use of a solvent like chloroform is also common, and catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. The reaction proceeds until the starting material is consumed, which can be monitored using techniques like Thin Layer Chromatography (TTC).

| Reagent/Condition | Purpose/Parameter | Example |

| Thymidine | Starting Material | - |

| Acetic Anhydride | Acetylating Agent | 10 molar equivalents |

| Chloroform | Solvent | - |

| Triethylamine | Base | - |

| DMAP | Catalyst | Catalytic amount |

| Reaction Setup | Equipment | Reflux apparatus |

This table presents a general overview of common reagents and conditions for the direct acetylation of thymidine.

Purification Techniques for this compound Synthesis

Following the acetylation reaction, a purification step is necessary to isolate the this compound from unreacted reagents, byproducts like acetic acid, and any partially acetylated products. A standard workup procedure involves quenching the excess acetic anhydride, often with methanol, followed by extraction and washing.

The primary method for purifying the crude product is recrystallization. Ethyl acetate (B1210297) is a commonly used solvent for this purpose, as it provides good solubility for the diacetate ester at elevated temperatures and poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. The purity of the final product is typically assessed through physical and analytical methods. The melting point of the purified product is a key indicator of purity; for example, a sharp melting point in the range of 128-129°C is indicative of a pure compound. Thin Layer Chromatography (TLC) is also employed to confirm the presence of a single product spot, further verifying its purity.

| Technique | Purpose | Details |

| Extraction | Initial product isolation | Using a solvent like chloroform and washing with aqueous sodium bicarbonate solution. |

| Recrystallization | Primary Purification | From a solvent such as ethyl acetate. |

| Melting Point Determination | Purity Assessment | A sharp melting point range indicates high purity. |

| Thin Layer Chromatography (TLC) | Purity Confirmation | A single spot indicates the absence of major impurities. |

This table outlines the common purification and characterization techniques for this compound.

Synthesis of Specific this compound Derivatives

This compound is not merely a protected form of thymidine but also a key intermediate in the synthesis of various biologically significant thymidine analogs. The acetate groups can be strategically removed or can serve as protecting groups during multi-step syntheses of more complex molecules.

Preparation of Tritium-Labelled Thymidine from Brominated Diacetate Precursors

Tritium-labelled thymidine is a vital tool in biomedical research for studying DNA synthesis and cell proliferation. A synthetic route to this labelled compound utilizes a brominated derivative of this compound. The synthesis begins with the protection of thymidine's hydroxyl groups as acetates to form this compound.

The next step involves a radical halogenation reaction. The thymidine-3',5'-diacetate is treated with N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) in a solvent such as chloroform at reflux temperature. This reaction selectively brominates the methyl group of the thymine base. The resulting brominated diacetate precursor is then subjected to catalytic hydrogenation using tritium gas (T₂). This step replaces the bromine atom with a tritium atom. Finally, the acetate protecting groups are removed by hydrolysis, for example, in the presence of sodium bicarbonate, to yield the desired tritium-labelled thymidine.

Pathways for 3',5'-Diamino-3',5'-Dideoxythymidine Analogs

The synthesis of 3',5'-diamino-3',5'-dideoxythymidine, a nucleoside analog with amino groups replacing the hydroxyls at the 3' and 5' positions, can be envisioned using this compound as a key intermediate. This multi-step pathway relies on the conversion of the hydroxyl groups into amines, a common transformation in nucleoside chemistry.

The synthesis would commence with the standard acetylation of thymidine to yield this compound. The next phase involves converting the 3'- and 5'-acetate groups into better leaving groups, such as mesylates or tosylates, by reacting the diacetate with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, after selective deacetylation if necessary, or by starting from thymidine and proceeding through tosylation/mesylation before protection. However, a more direct route from the native hydroxyls is common. After formation of the 3',5'-dimesyl or ditosyl derivative, a double nucleophilic substitution is performed using sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction introduces azide groups at both the 3' and 5' positions, with inversion of configuration at the 3' stereocenter, yielding 3',5'-diazido-3',5'-dideoxythymidine. The final step is the reduction of the two azide groups to primary amines. This can be achieved through various methods, such as catalytic hydrogenation over a palladium catalyst or by using reducing agents like triphenylphosphine followed by water (Staudinger reaction), to afford the target 3',5'-diamino-3',5'-dideoxythymidine.

Synthesis of Epoxide Derivatives Involving Diacetate Intermediates

This compound also serves as an intermediate in the synthesis of epoxide derivatives of thymidine, such as 2,3'-anhydrothymidine. These anhydronucleosides contain an epoxide-like ring and are valuable precursors for synthesizing various other nucleoside analogs.

A plausible synthetic route starts with this compound. To form the 2,3'-anhydro ring, the 3'-hydroxyl group must be converted into a good leaving group, and the molecule must be in a conformation that allows for intramolecular attack by the C2-carbonyl oxygen of the thymine base. A common method involves treating 5'-O-acetylthymidine (obtained by selective deacetylation of the diacetate or selective acetylation of thymidine) with a reagent like diphenyl carbonate or by converting the 3'-hydroxyl into a tosylate or mesylate. Treatment of the 3'-O-tosyl-5'-O-acetylthymidine intermediate with a base then facilitates an intramolecular Sₙ2 reaction. The C2-oxygen of the thymine ring acts as an internal nucleophile, attacking the 3'-carbon and displacing the tosylate group to form the rigid, bicyclic 2,3'-anhydrothymidine structure, with the 5'-acetate group remaining as a protecting group throughout the cyclization process.

Generation of 3',5'-Di-O-acetyl-α-thymidine

The synthesis of α-anomers of nucleosides, such as α-thymidine, is of significant interest due to their unique properties and potential applications in creating nucleic acid mimics with specific characteristics. researchgate.net Unlike the naturally occurring β-anomers, α-nucleosides are rare in nature. researchgate.net The generation of 3',5'-Di-O-acetyl-α-thymidine typically involves a multi-step process that often begins with the more common β-thymidine.

A common strategy involves the initial non-selective acetylation of β-thymidine to produce 3',5'-di-O-acetyl-β-thymidine, followed by an anomerization reaction to convert the β-configuration at the anomeric carbon (C1') to the α-configuration.

Step 1: Acetylation of β-Thymidine The protection of the hydroxyl groups at the 3' and 5' positions of thymidine is readily achieved using an acetylating agent. A standard laboratory procedure involves reacting 2'-deoxythymidine with acetic anhydride in the presence of a base, such as triethylamine, and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). The reaction is typically performed in a solvent like chloroform and heated to reflux to ensure complete conversion to 3',5'-di-O-acetyl-2'-deoxythymidine.

Step 2: Anomerization Once the di-acetylated β-anomer is formed, anomerization can be induced. This process involves the cleavage and reformation of the N-glycosidic bond. Lewis acids are pivotal in catalyzing this reversible reaction. nih.gov For instance, treatment of a 3',5'-disubstituted thymidine analogue with iodine monochloride (ICl) can facilitate rapid anomerization, leading to the formation of the corresponding α-furanosidic nucleoside, among other products. nih.gov The outcome of such glycosylation and anomerization reactions is influenced by the specific starting materials and reaction conditions. researchgate.net

The general pathway can be summarized as follows:

β-thymidine → 3',5'-di-O-acetyl-β-thymidine (via Acetylation)

3',5'-di-O-acetyl-β-thymidine ⇌ 3',5'-di-O-acetyl-α-thymidine (via Acid-catalyzed Anomerization)

This approach allows for the generation of the desired α-anomer from a readily available starting material.

Derivatization from Carbohydrate Precursors (e.g., D-Xylose)

The de novo synthesis of thymidine and its derivatives from simple, inexpensive carbohydrate precursors is a crucial strategy, particularly for large-scale production. D-xylose, an abundant pentose sugar, serves as a cost-effective starting material for synthesizing the 2-deoxy-D-ribofuranose sugar moiety of thymidine.

One established synthetic route involves several key transformations:

Modification of D-Xylose: D-Xylose is first converted into a suitable derivative, such as 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

Glycosylation: The acetylated xylofuranose is then condensed with a silylated thymine base (e.g., O,O-bis(trimethylsilyl) thymine). This crucial step, known as the Vorbrüggen glycosylation, is typically catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄). This reaction couples the sugar and the base, forming the N-glycosidic bond and yielding a mixture of α- and β-nucleosides.

Deacetylation and Transformation: Following glycosylation, the acetyl groups are removed. Subsequent chemical steps are required to convert the xylose-derived nucleoside into the desired deoxyribonucleoside. This often involves the formation of a 2,2'-anhydro-nucleoside intermediate, which is a versatile precursor for further transformations. This anhydro intermediate facilitates the introduction of the 2'-deoxy functionality characteristic of thymidine.

This synthetic pathway highlights the transformation of an inexpensive and readily available carbohydrate into a high-value nucleoside, demonstrating the power of chemical synthesis in modifying natural products.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis of Acetate (B1210297) Esters

The acetate ester groups at the 3' and 5' positions are susceptible to hydrolysis, which can be achieved through both non-enzymatic and enzymatic pathways. This deprotection step is fundamental in synthetic schemes to liberate the free hydroxyl groups for subsequent reactions.

The non-enzymatic hydrolysis of the acetate esters in thymidine (B127349) 3',5'-diacetate can be catalyzed by both acids and bases. The rate and mechanism of this hydrolysis are significantly influenced by the pH of the solution.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release acetic acid and the corresponding alcohol (the hydroxyl group of thymidine). The hydrolysis of the N-glycosidic bond, leading to depyrimidination, can also occur under acidic conditions, competing with the deacetylation process. Studies on related thymidine derivatives have shown that acid-catalyzed hydrolysis can lead to a mixture of products. nih.govnih.govepa.gov

In basic media, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates the alkoxide (the deprotonated hydroxyl group of thymidine) to form acetic acid, which is subsequently deprotonated in the basic medium. Base-catalyzed hydrolysis is generally faster and more efficient for deacetylation compared to acid-catalyzed methods. nih.govresearchgate.net A straightforward method for the deacetylation of protected ribonucleosides has been developed using triethylamine-catalyzed solvolysis in aqueous methanol, which can be completed in minutes under microwave irradiation. scielo.br

The pH-rate profile for the hydrolysis of similar glycosidic compounds indicates different competing mechanisms at various pH values, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under basic conditions. chemrxiv.orgchemrxiv.org

Table 1: General Conditions for Non-Enzymatic Hydrolysis of Acetylated Nucleosides

| Catalyst | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acid | Dilute HCl, Acetic Acid | Aqueous solution, elevated temperature | Deacetylation and potential depyrimidination |

| Base | NaOH, NaHCO₃, Triethylamine | Aqueous or alcoholic solution | Efficient deacetylation |

| Microwave | Triethylamine | Aqueous methanol | Rapid deacetylation |

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. In biochemical systems, these enzymes can be utilized for the regioselective deacetylation of protected nucleosides like thymidine 3',5'-diacetate. This enzymatic approach offers high selectivity and mild reaction conditions, often avoiding the side reactions associated with chemical methods. nih.govtandfonline.commdpi.com

Various lipases and esterases have been shown to be effective for the selective removal of acetyl groups from nucleosides. For instance, Candida antarctica lipase (B570770) B (CALB) and pig liver esterase (PLE) are commonly used enzymes for this purpose. nih.gov The selectivity of these enzymes can be influenced by the structure of the nucleoside and the reaction conditions. For example, some enzymes preferentially hydrolyze the 5'-O-acetyl group due to its primary nature and lower steric hindrance compared to the 3'-O-acetyl group. nih.gov The biocatalytic hydrolysis of aryl esters of butyric acid and esters of secondary alcohols has been demonstrated with a thermostable esterase, EstDZ2. nih.gov

The general mechanism of esterase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol component (thymidine). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to regenerate the free enzyme and release the carboxylic acid (acetic acid).

Table 2: Examples of Enzymes Used in Nucleoside Deacetylation

| Enzyme | Source | Common Application |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Fungus | Selective de-O-acetylation of primary esters |

| Pig Liver Esterase (PLE) | Porcine liver | Broad substrate specificity for ester hydrolysis |

| Burkholderia cepacia Esterase | Bacterium | Regioselective deprotection of acetylated nucleosides |

| Acetyl Esterase (AE) | Orange peel | Selective deacetylation of carbohydrates and nucleotides |

Radical Halogenation of Protected Thymidine Systems

The thymine (B56734) base in this compound contains a methyl group at the C5 position, which is susceptible to free-radical halogenation. This reaction typically involves the use of a radical initiator and a halogen source, such as N-bromosuccinimide (NBS), to introduce a halogen atom onto the methyl group. missouri.edumasterorganicchemistry.comorganic-chemistry.org

The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group of the thymine ring to form a stabilized allylic-type radical. This radical then reacts with a halogen source (e.g., Br₂ generated in low concentration from NBS) to form the halogenated product and a new radical, propagating the chain reaction. masterorganicchemistry.com The use of acetate protecting groups on the sugar moiety does not significantly interfere with this reaction on the base.

A study on the synthesis of tritium-labelled thymidine involved the catalytic hydrogenation of a bromomethyl-thymidine-3',5'-diacetate precursor. energ-en.ro This precursor was synthesized by reacting thymidine-3',5'-diacetate with NBS and azobisisobutyronitrile (AIBN) as a radical initiator in chloroform. energ-en.ro This demonstrates the feasibility of radical halogenation on the protected thymidine system. It is important to control the reaction conditions to avoid competing electrophilic addition to the double bond of the thymine ring. masterorganicchemistry.com

Stereochemical Considerations in Nucleoside Transformations

The stereochemistry of the deoxyribose ring in this compound is a critical aspect of its chemical transformations. Reactions can lead to changes in the configuration at the chiral centers, resulting in the formation of stereoisomers.

Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In the context of this compound, epimerization can potentially occur at the chiral carbons of the deoxyribose ring (C1', C3', and C4'). This process can be catalyzed by bases or occur under certain reaction conditions. nih.govrsc.org

Improper chemical repair of 2-deoxyribose radicals, which can be generated by reactive oxygen species, can lead to the inversion of stereochemical configuration at the C1', C3', and C4' positions, resulting in epimeric lesions. nih.gov For instance, the inversion of configuration at the C3' position generates xylose nucleosides. nih.gov Epimerization can also be a side reaction during peptide synthesis, where a base abstracts an alpha-proton, leading to racemization. nih.gov While less common for the sugar moiety of nucleosides under standard conditions, the possibility of epimerization should be considered during chemical modifications, especially those involving strong bases or radical intermediates.

Epoxides can be formed across the 2' and 3' positions of the deoxyribose ring of thymidine. These thymidine epoxides are valuable intermediates for the synthesis of modified nucleosides. The ring-opening reactions of these epoxides are subject to important stereochemical and regiochemical considerations.

The opening of the epoxide ring can be catalyzed by either acids or bases, and the outcome depends on the nature of the nucleophile and the reaction conditions. chemistrysteps.comlibretexts.orgkhanacademy.orgmasterorganicchemistry.com

Under basic or neutral conditions (with strong nucleophiles): The reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the trans-diaxial opening of the ring. This results in the inversion of configuration at the center of attack. chemistrysteps.commasterorganicchemistry.com

Under acidic conditions (with weak nucleophiles): The reaction mechanism has more SN1 character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state. This also results in a trans-diaxial product. chemistrysteps.comlibretexts.org

The regioselectivity of the ring-opening of unsymmetrical epoxides can be controlled by the catalyst. For instance, certain cationic aluminum salen catalysts can direct the nucleophilic attack to a specific carbon, overriding the inherent substrate bias. rsc.org The products of these ring-opening reactions, such as β-amino alcohols, are important building blocks in medicinal chemistry. rsc.org

Enzymatic Interactions and Biochemical Transformations in Research Contexts

Interactions with Nucleoside Kinases

Nucleoside kinases are essential enzymes that initiate the salvage pathway of nucleoside metabolism by phosphorylating them into nucleoside monophosphates. The primary enzyme responsible for phosphorylating thymidine (B127349) is thymidine kinase (TK).

Thymidine kinase catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of thymidine, forming thymidine monophosphate (dTMP). wikipedia.orgebi.ac.uk This initial phosphorylation is a critical rate-limiting step for the entry of thymidine into the DNA synthesis pathway. nih.gov The presence of an acetate (B1210297) group at the 5' position of Thymidine 3',5'-diacetate blocks the hydroxyl group required for this phosphorylation. Consequently, this compound itself is not a substrate for thymidine kinase. It must first undergo deacetylation to expose the 5'-hydroxyl group before it can be recognized and phosphorylated by TK.

Studies on the substrate specificity of human thymidine kinases—cytosolic TK1 and mitochondrial TK2—reveal that they are highly sensitive to modifications on the deoxyribose moiety of the nucleoside. nih.gov While TK1's specificity is mainly restricted to thymidine and its analogs, TK2 can also phosphorylate deoxycytidine and deoxyuridine. nih.govnih.gov Both enzymes show a strong preference for substrates that are structurally similar to natural thymidine. nih.gov Modifications at the 3' position are tolerated to varying degrees; for instance, 3'-azido-3'-deoxythymidine (AZT) is a substrate for TK1 but a very poor one for TK2. wikipedia.orgnih.gov However, modifications at the 5' position, the site of phosphorylation, generally prevent the molecule from acting as a substrate. For this compound to become active, cellular esterases must first hydrolyze the ester bond at the 5' position.

| Enzyme | Natural Substrate | Km (µM) | Analog Substrate | Km (µM) | Vmax (% of dThd) | Reference |

| Human TK1 | Thymidine (dThd) | 0.5 | 3'-azido-dThd (AZT) | 0.6 | - | nih.gov |

| Human TK1 | Deoxyuridine (dUrd) | 9.0 | 3'-fluoro-dThd (FLT) | 2.1 | - | nih.gov |

| Human TK2 | Thymidine (dThd) | - | 3'-azido-dThd (AZT) | - | ~5-6% | nih.gov |

| Human TK2 | Deoxycytidine (dCyd) | - | 3'-fluoro-dThd (FLT) | Not a substrate | - | nih.gov |

This table presents kinetic data for various substrates of human thymidine kinases, illustrating the enzyme's substrate specificity. Data for this compound is not available as it is not a direct substrate.

Thymidine monophosphate kinase (TMPK), also known as thymidylate kinase, is the enzyme that catalyzes the subsequent phosphorylation step in the salvage pathway: the conversion of thymidine monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). drugbank.com The substrate for TMPK is dTMP, not thymidine. Therefore, this compound has no direct interaction with or inhibitory effect on TMPK.

For this compound to influence TMPK activity, it would need to undergo a two-step conversion:

Deacetylation by esterases to yield thymidine.

Phosphorylation by thymidine kinase (TK) to yield dTMP.

Research into TMPK inhibition focuses on analogs of its substrate, dTMP. These inhibitors are typically competitive, binding to the enzyme's active site and preventing the phosphorylation of the natural substrate. acs.org For example, the monophosphate form of zidovudine (AZT-MP) is a competitive inhibitor of TMPK. acs.org The efficiency of such inhibitors is highly dependent on modifications to both the pyrimidine base and the deoxyribose sugar, particularly at the 3' position, which can lead to steric clashes or altered binding dynamics within the active site. acs.org

Role in Phosphorolysis and Deoxyribosyl Transfer Catalysis

Thymidine phosphorylase is a key enzyme in the pyrimidine nucleoside salvage pathway, but its function is catabolic rather than anabolic.

Thymidine phosphorylase (TP) catalyzes the reversible phosphorolysis of thymidine into thymine (B56734) and 2-deoxy-alpha-D-ribose 1-phosphate. nih.govsigmaaldrich.com This reaction is crucial for breaking down thymidine. The substrate specificity of TP has been studied, particularly concerning modifications on the 5-position of the pyrimidine ring. nih.gov While TP can process various 5-substituted 2'-deoxyuridines, its ability to accommodate substrates with significant modifications on the deoxyribose sugar is limited.

The bulky acetate groups at the 3' and 5' positions of this compound would likely create steric hindrance, preventing the molecule from binding effectively to the active site of TP. Therefore, it is presumed that this compound is not a direct substrate for thymidine phosphorylase. Similar to its interaction with kinases, it would require prior hydrolysis by esterases to release thymidine, which could then be catabolized by TP. nih.govresearchgate.net

The primary biochemical role of this compound in a research setting is to act as a delivery agent for thymidine, thereby influencing the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). Once this compound enters a cell and is hydrolyzed to thymidine, the released thymidine enters the salvage pathway. nih.gov It is sequentially phosphorylated by TK and TMPK to become dTTP, directly increasing the cellular concentration of this nucleotide.

The balance of dNTP pools is critical for the fidelity and efficiency of DNA replication and repair. nih.gov An increase in the dTTP pool can have several consequences. For example, studies have shown that supplementing cells with thymidine leads to a robust increase in dTTP levels, which can impact telomere length maintenance by telomerase. nih.gov Conversely, an imbalance, such as a significant excess of dTTP, can lead to a relative depletion of other nucleotides like dCTP, potentially causing replication stress and genomic instability. mdpi.com Therefore, by serving as a precursor to thymidine, this compound can be used as a tool in research to modulate dNTP pools and study the downstream cellular effects. nih.govnih.gov

Influence on Enzyme-Mediated Cellular Uptake and Biological Activity

The conversion of thymidine into its diacetate ester, this compound, represents a classic prodrug strategy aimed at improving its pharmacological properties. The primary rationale behind this modification is to increase the lipophilicity of the thymidine molecule. This enhanced lipophilicity is intended to facilitate the passage of the compound across the lipid bilayer of cell membranes, a significant hurdle for the transport of polar molecules like unmodified nucleosides.

Enhanced Cellular Permeation through Increased Lipophilicity

The addition of two acetate groups to the 3' and 5' hydroxyl positions of the deoxyribose sugar moiety significantly alters the physicochemical properties of thymidine. This structural change masks the polar hydroxyl groups, rendering this compound more lipid-soluble. Consequently, it is hypothesized to traverse cellular membranes more readily via passive diffusion, bypassing the reliance on specific nucleoside transport proteins that can become saturated or downregulated in certain pathological conditions.

While direct comparative uptake studies for this compound are not extensively detailed in the available literature, research on other 5'-O-fatty acyl derivatives of nucleosides supports this principle. For instance, studies on 5'-O-fatty acyl derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT) have demonstrated that lipophilic fluorescent analogs with longer acyl chains exhibit significantly higher cellular uptake compared to those with shorter chains nih.gov. This evidence suggests a strong correlation between lipophilicity and enhanced cellular penetration for acylated nucleosides.

Intracellular Enzymatic Activation: The Role of Esterases

Upon successful entry into the cell, the diacetate prodrug must be converted into its active form, thymidine. This bioactivation is presumed to be catalyzed by intracellular non-specific esterases, which are ubiquitous enzymes responsible for the hydrolysis of ester bonds. These enzymes would cleave the acetate groups from the 3' and 5' positions, releasing free thymidine and acetic acid as byproducts. The activity of these cellular esterases is a critical step, as the acetylated form of thymidine is not recognized by the subsequent enzymes in the metabolic pathway. Research into the microbial hydrolysis of acetylated nucleosides has shown that various microorganisms can selectively deacetylate these compounds, highlighting the potential for enzymatic cleavage of such modifications nih.gov.

Biochemical Transformation: Phosphorylation to the Active Triphosphate

Once liberated, the intracellular thymidine is sequentially phosphorylated by cellular kinases to its active triphosphate form, which is the ultimate effector molecule. This multi-step process is initiated by thymidine kinase (TK), which converts thymidine to thymidine monophosphate (TMP) researchgate.netresearchgate.net. Subsequently, thymidylate kinase and other nucleoside diphosphate kinases catalyze the formation of thymidine diphosphate (TDP) and, finally, thymidine triphosphate (TTP) researchgate.nettaylorandfrancis.com. It is the incorporation of TTP into replicating DNA that leads to the biological effects of thymidine-based therapies.

The metabolic pathway of thymidine is a well-established cascade:

Thymidine is phosphorylated by Thymidine Kinase (TK) to yield Thymidine Monophosphate (TMP) .

TMP is further phosphorylated by Thymidylate Kinase to form Thymidine Diphosphate (TDP) .

TDP is converted to the biologically active Thymidine Triphosphate (TTP) by Nucleoside Diphosphate Kinases .

Biological Activity and Cytotoxic Effects

The biological activity of thymidine, and by extension its prodrugs, is intrinsically linked to DNA synthesis. In the context of cancer research, high concentrations of thymidine can induce cytotoxicity in sensitive tumor cell lines nih.gov. This effect is attributed to the perturbation of the deoxynucleoside triphosphate pools, particularly the ratio of deoxythymidine 5'-triphosphate (dTTP) to deoxycytidine 5'-triphosphate (dCTP) nih.gov. An imbalance in these pools can lead to the inhibition of DNA synthesis and trigger apoptosis.

The efficacy of this compound as a cytotoxic agent would therefore depend on the efficiency of its cellular uptake, the rate of its intracellular hydrolysis to thymidine, and the subsequent phosphorylation to TTP. While specific data for the 3',5'-diacetate derivative is sparse, studies on other acylated thymidine analogs have demonstrated significant biological activities, including antibacterial and anticancer effects.

Below are illustrative data tables that conceptualize the expected outcomes of comparative studies between thymidine and this compound, based on the prodrug hypothesis.

Table 1: Hypothetical Comparative Cellular Uptake in a Cancer Cell Line

| Compound | Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (pmol/10^6 cells) |

| Thymidine | 10 | 1 | 50 |

| This compound | 10 | 1 | 150 |

| Thymidine | 10 | 4 | 120 |

| This compound | 10 | 4 | 400 |

Table 2: Illustrative Comparative Cytotoxicity (IC50) in a Cancer Cell Line

| Compound | Cell Line | IC50 (µM) |

| Thymidine | Melanoma | 75 |

| This compound | Melanoma | 25 |

| Thymidine | Colon Carcinoma | >100 |

| This compound | Colon Carcinoma | 40 |

These tables are based on the premise that the enhanced lipophilicity of this compound leads to greater cellular accumulation and, consequently, a more potent cytotoxic effect compared to its parent compound. It is crucial to note that these are representative tables, and further empirical studies are necessary to validate these expected outcomes for this compound specifically.

Building Block for Oligonucleotide and Nucleic Acid Synthesis

The primary role of this compound in biotechnology is as a precursor for the synthesis of DNA oligonucleotides. The automated chemical synthesis of DNA, typically proceeding in the 3' to 5' direction, requires precise control over which chemical groups on the nucleoside building blocks are allowed to react at each step. sigmaaldrich.com Protecting groups are temporarily attached to reactive sites on the nucleoside to prevent unwanted side reactions, ensuring that the phosphodiester backbone is formed correctly. idtdna.com

The acetyl groups on this compound serve to protect the 3'- and 5'-hydroxyl moieties. redalyc.org While other protecting groups, such as the dimethoxytrityl (DMT) group for the 5'-hydroxyl, are more commonly used in the final phosphoramidite monomers for automated synthesis, acetyl groups are a fundamental type of protection in organic chemistry. idtdna.comjournalirjpac.com this compound can be synthesized from thymidine using reagents like acetic anhydride (B1165640) and serves as a stable, protected intermediate that can be further modified to create the activated phosphoramidite monomers required for synthesis. redalyc.orgbioneer.com

Table 1: Common Protecting Groups in Oligonucleotide Synthesis

| Protected Group | Common Protecting Groups | Purpose |

|---|---|---|

| 5'-Hydroxyl (-OH) | Dimethoxytrityl (DMT) | Protects the 5'-OH to control chain elongation; removed at the start of each synthesis cycle to allow the next nucleotide to be added. sigmaaldrich.comjournalirjpac.com |

| 3'-Hydroxyl (-OH) | Acetyl (Ac) | Protects the 3'-OH during specific synthetic steps; must be removed to allow for phosphitylation to create the phosphoramidite monomer. |

| Nucleobase Amino (-NH₂) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) | Prevents side reactions at the exocyclic amino groups of Adenine, Cytosine, and Guanine during the synthesis cycle. journalirjpac.com |

| Phosphate | Cyanoethyl | Protects the phosphate group during the synthesis cycle to prevent undesired reactions. journalirjpac.comatdbio.com |

The use of protected building blocks like this compound is central to the controlled synthesis of modified nucleic acids. Chemical synthesis allows for the introduction of non-natural modifications into the DNA backbone, sugar, or base to confer desirable properties. mdpi.com These modifications can increase the stability of the oligonucleotide against degradation by cellular enzymes (nucleases), enhance its binding affinity to a target sequence, or introduce new functionalities. glenresearch.com

The synthesis process involves a series of repeated cycles: deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite monomer, capping of unreacted chains, and oxidation of the newly formed phosphite triester linkage. sigmaaldrich.com By starting with a protected nucleoside like this compound, chemists can perform specific reactions to create a desired modification before converting it into a phosphoramidite building block for incorporation into an oligonucleotide chain. nih.gov This controlled, stepwise approach is essential for creating nucleic acids with precisely placed modifications for therapeutic or diagnostic applications.

The ability to synthesize custom oligonucleotides reliably forms the basis for constructing larger synthetic genes. These synthetic constructs are used extensively in genetic engineering, metabolic engineering, and synthetic biology. By assembling multiple, overlapping synthetic oligonucleotides, researchers can create entire genes or even genomes.

The phosphoramidite method, which relies on protected nucleoside building blocks, is the established technology for producing these high-fidelity DNA fragments. sigmaaldrich.comatdbio.com Intermediates such as this compound are part of the broader chemical toolkit that enables the production of the necessary phosphoramidite monomers. The precision of this chemical synthesis ensures that the resulting gene constructs have the exact desired sequence, which is critical for their function in biological systems.

Design and Application of Molecular Probes

Molecular probes are indispensable tools in molecular biology for detecting and analyzing specific nucleic acid sequences. These probes are typically short, single-stranded oligonucleotides that are chemically modified to carry a detectable label. The synthesis of these probes relies on the same phosphoramidite chemistry used for general oligonucleotide synthesis, often starting from protected nucleosides.

Oligonucleotide probes are designed to be complementary to a specific target DNA or RNA sequence. When the probe binds (hybridizes) to its target, the attached label generates a signal. Labels can include radioactive isotopes, fluorescent dyes (fluorophores), or enzymes. The versatility of chemical synthesis allows for the precise placement of these labels at the 5' end, the 3' end, or even internally within the oligonucleotide sequence. This precise control over probe structure is essential for applications such as Polymerase Chain Reaction (PCR), fluorescence in situ hybridization (FISH), and microarrays.

A specialized class of molecular probes is used not to detect existing DNA, but to monitor the process of DNA synthesis itself. These probes are thymidine analogues that can be incorporated into newly synthesized DNA by cellular polymerases during replication. By detecting the incorporated analogue, researchers can identify and quantify cells that are actively dividing.

Radiometric Probes: The original method for tracking DNA synthesis involves feeding cells with Tritiated thymidine ([³H]-thymidine). This is a thymidine molecule where one or more hydrogen atoms are replaced with the radioactive isotope tritium. Cells incorporate [³H]-thymidine into their DNA during S-phase, and the level of radioactivity is proportional to the amount of DNA synthesis. nih.gov

Fluorescent Probes: Modern techniques often use non-radioactive thymidine analogues that can be detected via fluorescence. A prominent example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) . nih.gov EdU is readily incorporated into replicating DNA in place of thymidine. Its unique alkyne group can then be covalently linked to a fluorescent azide (B81097) molecule through a highly specific and efficient reaction known as "click chemistry". nih.gov This method allows for robust and sensitive fluorescent labeling of newly synthesized DNA without the need for harsh DNA denaturation required for other methods like BrdU detection. nih.gov The chemical synthesis of these advanced analogues like EdU requires multi-step procedures that rely on the use of protecting groups, such as acetyl groups, to temporarily block the 3' and 5' hydroxyls while other parts of the nucleoside are modified. biorxiv.org

Table 2: Thymidine Analogues for DNA Synthesis Studies

| Probe | Type | Detection Method | Key Feature |

|---|---|---|---|

| [³H]-Thymidine | Radiometric | Autoradiography or scintillation counting | The classic method; highly sensitive but involves radioactivity. nih.gov |

| 5-Bromo-2'-deoxyuridine (BrdU) | Halogenated | Antibody-based (Immunocytochemistry) | Non-radioactive but requires harsh DNA denaturation for antibody access. nih.gov |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Alkyne-modified | Click Chemistry with a fluorescent azide | Non-radioactive, highly specific, and does not require DNA denaturation, preserving cell morphology. nih.gov |

| 5-Iodo-2'-deoxyuridine (IdU) | Halogenated | Antibody-based (Immunocytochemistry) | Similar to BrdU; can be used in combination for dual-labeling experiments. nih.gov |

Research Tools for Nucleic Acid Metabolism Studies

Beyond simply marking DNA synthesis, modified nucleosides serve as powerful tools for investigating the broader pathways of nucleic acid metabolism. By introducing labeled or modified nucleosides into cells or organisms, researchers can trace their uptake, enzymatic conversion (e.g., phosphorylation by kinases), and eventual incorporation into DNA. This allows for the detailed study of the nucleotide salvage pathway, DNA replication dynamics, and DNA repair mechanisms.

The synthesis of these specialized research tools is a critical aspect of their use. Protected intermediates like this compound are foundational to the chemical strategies used to create these probes. Furthermore, understanding the chemical stability and reactivity of thymidine derivatives is crucial for interpreting studies on DNA damage. For instance, research on the cations and radicals derived from related compounds like Thymidine 3',5'-diphosphoric acid helps to elucidate how DNA can be damaged by electrophilic and radical agents. nih.gov These fundamental chemical studies provide insight into the mechanisms of mutagenesis and carcinogenesis.

Future Directions and Emerging Research Areas

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of complex derivatives of thymidine (B127349), often utilizing Thymidine 3',5'-diacetate as a key intermediate, is a rapidly evolving field. Researchers are continually developing novel methodologies to achieve greater efficiency, stereoselectivity, and diversity in the resulting molecular architectures. One promising approach involves the use of free-radical techniques to introduce substitutions at the 3'-C position of the deoxyribose sugar. This has been demonstrated with 5'-O-protected thymidine analogues bearing thionoester or thionoamide groups at the O-3' position. nih.gov Reactions of these precursors with reagents like acrylonitrile, methyl acrylate, and allyltributyltin under radical-generating conditions have yielded 3'-C-alkylated products, alongside products of simple deoxygenation at C-3'. nih.gov

Another area of active investigation is the synthesis of dithymidine dinucleotides with modified internucleotidic linkages. For instance, 3',5'-dithiothymidine has been synthesized from 3',5'-di-O-mesylthymidine through a multi-step process involving treatment with a thiolate salt. rsc.org Such strategies are crucial for creating novel oligonucleotides with potentially enhanced stability or altered biological activity.

Furthermore, the introduction of functional groups to enhance interactions with other molecules is a key focus. For example, iminodiacetic acid (MIDA) and iminodiethanol (DEA) functions have been introduced at the 3'-position of a thymidine derivative to improve its association with boronic acids. researchgate.net This highlights a trend towards creating thymidine derivatives with tailored recognition properties.

These advanced synthetic strategies are paving the way for the creation of a vast library of complex thymidine derivatives, each with the potential for unique applications in medicine and biotechnology.

Elucidation of Novel Enzymatic Biotransformation Pathways

The enzymatic modification of thymidine and its derivatives is a critical area of research, with implications for understanding DNA modification, viral replication, and the development of new therapeutic agents. In some bacteriophages, a significant portion of thymidines in their DNA undergo complex chemical modifications, known as hypermodifications. nih.govnih.gov These modifications often begin with the post-replicative alteration of 5-hydroxymethyluridine (B1210401) (5-hmdU) and involve the enzymatic installation of free amino acids. nih.govnih.gov These appended amino acids are then further modified by a variety of enzymes, including radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases. nih.govnih.gov

One example of such a pathway involves the biosynthesis of 5-acetylaminomethyl-2′-deoxyuridine (5-AcNmdU) in the Pseudomonas phage PaMx11, which utilizes a glycinylated thymidine intermediate. nih.gov The discovery of these intricate enzymatic pathways suggests a vast and largely untapped reservoir of chemical diversity in DNA hypermodifications. nih.gov

Research is also focused on the enzymatic synthesis of thymidine-linked sugars. For instance, enzymes capable of converting thymidine diphosphate (B83284) glucose to thymidine diphosphate rhamnose have been identified. nih.govresearchgate.net The study of these enzymatic reactions, including the enzymes involved in the synthesis of thymidine diphosphate amino-sugars, provides fundamental insights into cellular metabolism and the biosynthesis of complex carbohydrates. wustl.edu

Understanding these novel enzymatic biotransformation pathways not only deepens our knowledge of fundamental biological processes but also presents opportunities for the development of new enzyme inhibitors and the biocatalytic synthesis of novel thymidine derivatives.

Integration into New Molecular Biology Tools and Assays

Thymidine analogues have long been essential tools for studying DNA synthesis and cell proliferation. nih.govnih.gov The classic thymidine incorporation assay, which traditionally used radiolabeled thymidine, measures the incorporation of this nucleoside into newly synthesized DNA during cell division. nih.govthermofisher.comrevvity.com While effective, the use of radioactivity has prompted the development of non-radioactive alternatives. thermofisher.com

One of the most significant advancements in this area is the use of thymidine analogues that can be detected through bioorthogonal chemistry. nih.gov For example, 5-ethynyl-2′-deoxyuridine (EdU) contains an alkyne group that can be readily detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. nih.govnih.gov This method offers a rapid and sensitive way to label and visualize newly synthesized DNA without the need for DNA denaturation, which is often required for the detection of other analogues like 5-bromo-2-deoxyuridine (BrdU). nih.govnih.gov

The development of such tools has broad applications in various fields, including cancer biology, stem cell research, and parasitology. nih.govnih.gov These assays provide a direct measure of cell proliferation, which is a significant advantage over indirect methods that measure metabolic activity. thermofisher.com However, it is important to note that the use of some thymidine analogues, such as ³H-thymidine, has been shown to potentially inhibit the very process of DNA synthesis that they are meant to measure, highlighting the need for careful experimental design and interpretation. nih.gov

The ongoing development of novel thymidine analogues and detection methods promises to provide even more powerful tools for dissecting the complexities of DNA replication and cell cycle regulation in both normal and pathological states.

Computational and Theoretical Studies of Molecular Interactions

Computational and theoretical approaches are playing an increasingly important role in understanding the molecular interactions of thymidine derivatives. scirp.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and density-functional theory (DFT) calculations are being employed to predict and analyze the binding of these compounds to biological targets. scirp.orgresearchgate.net

Molecular docking studies, for instance, have been used to investigate the binding affinities of thymidine derivatives to various proteins, including those from pathogenic organisms like Candida albicans. scirp.org These studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and can guide the design of more potent inhibitors. scirp.org In silico docking has revealed that certain synthesized thymidine derivatives exhibit higher binding affinities than their parent compounds, and MD simulations have been used to confirm the stability of the resulting protein-ligand complexes. researchgate.net

DFT calculations provide insights into the electronic properties of thymidine derivatives, which can influence their reactivity and interactions. scirp.org These calculations can be used to determine parameters such as molecular orbital energies and dipole moments, which are important for understanding hydrogen bond formation and non-bonded interactions. scirp.org

Furthermore, computational methods are being used to study the interactions of thymidine derivatives with DNA itself. nih.gov Molecular modeling has been employed to investigate how certain drugs bind to the minor groove of DNA, with a preference for AT-rich regions. nih.gov These studies, which can be complemented by experimental techniques, provide a detailed picture of the binding thermodynamics and the forces driving the interaction. nih.gov

The synergy between computational and experimental approaches is crucial for advancing our understanding of the molecular interactions of thymidine derivatives and for the rational design of new molecules with specific biological activities.

Role in Mechanistic Enzymology and Enzyme Mimicry Research

Thymidine and its derivatives are central to the study of mechanistic enzymology, particularly for enzymes involved in nucleotide metabolism. Thymidine phosphorylase (TP), for example, is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-α-D-ribose-1-phosphate. nih.gov The elevated activity of TP in some tumors makes it a target for anticancer drug development, and understanding its catalytic mechanism is key to designing effective inhibitors. nih.gov Kinetic and molecular docking studies of thymidine esters have identified them as substrate-analogue inhibitors of TP, providing insights into their mode of inhibition. nih.gov

The study of enzymes involved in the synthesis of thymidylate, such as thymidylate synthase, also provides a wealth of information on enzyme mechanisms. drugbank.com This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. drugbank.com

Beyond studying natural enzymes, there is growing interest in the field of enzyme mimicry, where synthetic molecules are designed to replicate the function of enzymes. While direct research on this compound in enzyme mimicry is not widely documented, the principles of molecular recognition and catalysis learned from studying enzymes that interact with thymidine can inform the design of artificial enzymes. The intricate network of interactions observed in enzyme active sites, such as those involving specific amino acid residues that are critical for catalysis, provides a blueprint for the design of synthetic catalysts. researchgate.net

The detailed mechanistic understanding of enzymes that process thymidine and its derivatives will continue to be a driving force in the development of new therapeutic agents and in the design of novel biomimetic systems.

Q & A

Q. What are the recommended methods for synthesizing Thymidine 3',5'-diacetate with high purity and yield?

The synthesis typically involves acetylation of thymidine using acetic anhydride in the presence of a catalyst (e.g., pyridine). Purification via column chromatography or recrystallization is critical to achieve high purity. Yield optimization requires strict control of reaction temperature (20–25°C) and stoichiometric ratios. Structural confirmation should employ NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should assess hydrolysis susceptibility by incubating the compound in buffers of different pH (e.g., 4.0, 7.4, 9.0) at 37°C. Use HPLC to monitor degradation products over time. Storage at –20°C in anhydrous conditions (desiccated environment) is recommended to prevent ester bond hydrolysis .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

Q. How can researchers design a dose-response study to evaluate this compound’s biological activity?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays. Include controls (vehicle-only and positive/negative controls) to normalize results. Measure endpoints like cell viability (MTT assay) or DNA repair efficiency (comet assay) with triplicate replicates. Statistical analysis via ANOVA with post-hoc tests ensures robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different cell models be systematically addressed?

Discrepancies often arise from cell-specific metabolic rates or varying esterase activity. To resolve this:

- Quantify intracellular thymidine release via LC-MS/MS.

- Compare esterase expression levels (western blot) across models.

- Use isogenic cell lines to isolate metabolic variables .

Q. What experimental approaches validate the role of this compound in mitigating DNA damage-induced cellular senescence?

- Senescence-associated β-galactosidase (SA-β-gal) staining to quantify senescent cells.

- qPCR for senescence markers (p21, IL-6).

- DNA repair assays (γH2AX foci quantification) paired with thymidine rescue experiments. Reference ’s use of fluoropyrimidine-induced models to link thymidine compensation to senescence escape .

Q. What methodological controls are critical when assessing ROS modulation by this compound?

- Include ROS scavengers (e.g., NAC) as negative controls.

- Use DCFH-DA fluorescence (ex/em: 485/524 nm) with standardized loading protocols to avoid dye leakage artifacts.

- Normalize data to total protein content or cell count. Validate with alternative probes (e.g., MitoSOX for mitochondrial ROS) .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

- Administer the compound via IV/oral routes in rodent models. Collect plasma at timed intervals for LC-MS/MS analysis of thymidine release.

- Monitor urinary excretion to assess bioavailability.

- Use compartmental modeling (e.g., non-linear mixed-effects) to estimate half-life and tissue distribution .

Q. What strategies improve reproducibility in this compound’s antimicrobial activity assays?

- Follow CLSI guidelines for broth microdilution assays.

- Include reference strains (e.g., E. coli ATCC 25922) for cross-study comparison.

- Test stability in culture media via pre-incubation experiments to account for hydrolysis .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent effects in this compound studies?

Use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply outlier tests (Grubbs’ test) and report confidence intervals. For multi-group comparisons, use mixed-effects models to account for batch variability .

Q. What are best practices for presenting spectroscopic data (e.g., NMR) in publications?

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

Train models on datasets combining structural descriptors (e.g., logP, polar surface area) with biological endpoints. Use SHAP analysis to identify critical molecular features. Validate predictions via synthesis and testing of prioritized analogs .

Ethical & Safety Considerations

Q. What safety protocols are mandatory when handling this compound in the lab?

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of acetylation reagents.

- Dispose of waste via approved chemical disposal protocols per OSHA guidelines .

Q. How should researchers address ethical concerns in animal studies involving this compound?

- Obtain IACUC approval for in vivo protocols.

- Adhere to ARRIVE guidelines for reporting animal experiments.

- Monitor adverse effects (e.g., neurotoxicity) with predefined humane endpoints .

Cross-Disciplinary Applications

Q. Can this compound be integrated into biomaterials for controlled drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.